molecular formula C15H24Cl2N2O B13042653 3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl

3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl

Cat. No.: B13042653
M. Wt: 319.3 g/mol
InChI Key: MUSHDIJVPWYRON-UHFFFAOYSA-N
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Description

3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[45]decane 2hcl is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative through a series of reactions, including halogenation and nucleophilic substitution.

    Spirocyclization: The pyridine derivative undergoes spirocyclization to form the spirocyclic core of the compound. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.

    Final Assembly: The final step involves the introduction of the 2-oxa-8-azaspiro[4.5]decane moiety and the formation of the hydrochloride salt. This step may involve additional purification processes to obtain the final product in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, use of efficient catalysts, and implementation of large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl is unique due to its specific combination of a pyridine ring and a spirocyclic structure. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C15H24Cl2N2O

Molecular Weight

319.3 g/mol

IUPAC Name

3-(2-pyridin-4-ylethyl)-2-oxa-8-azaspiro[4.5]decane;dihydrochloride

InChI

InChI=1S/C15H22N2O.2ClH/c1(13-3-7-16-8-4-13)2-14-11-15(12-18-14)5-9-17-10-6-15;;/h3-4,7-8,14,17H,1-2,5-6,9-12H2;2*1H

InChI Key

MUSHDIJVPWYRON-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(OC2)CCC3=CC=NC=C3.Cl.Cl

Origin of Product

United States

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